2-methoxy-6-methyl-4-(3-piperidinyl)Pyridine
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Overview
Description
2-methoxy-6-methyl-4-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-4-(piperidin-3-yl)pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-methyl-4-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes, while reduction of the pyridine ring may produce piperidine derivatives .
Scientific Research Applications
2-methoxy-6-methyl-4-(piperidin-3-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-6-methyl-4-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, thereby affecting gene expression and cellular processes . The compound’s effects are mediated through various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- 2-methoxy-6-methylpyridine
- 4-(piperidin-3-yl)pyridine
- 2-methoxy-4-(piperidin-3-yl)pyridine
Uniqueness
2-methoxy-6-methyl-4-(piperidin-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups on the pyridine ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-6-11(7-12(14-9)15-2)10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3 |
InChI Key |
YDRHJSXTJRVTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C2CCCNC2 |
Origin of Product |
United States |
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